molecular formula C14H30O4P2S2 B13756343 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane CAS No. 73987-21-0

2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane

Cat. No.: B13756343
CAS No.: 73987-21-0
M. Wt: 388.5 g/mol
InChI Key: JFIGJMWLQHBEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane is an organophosphorus compound that features a unique combination of phosphorus, sulfur, and oxygen atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane typically involves the reaction of dibutyl phosphite with a suitable dithiaphospholane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets include metal centers in enzymes and other catalytic systems, where the compound acts as a ligand to enhance reactivity and selectivity.

Comparison with Similar Compounds

    2-Butoxyethanol: An organic compound with similar butoxy groups but lacks the phosphorus and sulfur atoms.

    Dibutyl Phosphite: A related phosphorus compound but without the dithiaphospholane ring structure.

Uniqueness: 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane is unique due to its combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in various applications.

Properties

CAS No.

73987-21-0

Molecular Formula

C14H30O4P2S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-(1-dibutoxyphosphorylbutoxy)-1,3,2-dithiaphospholane

InChI

InChI=1S/C14H30O4P2S2/c1-4-7-10-16-20(15,17-11-8-5-2)14(9-6-3)18-19-21-12-13-22-19/h14H,4-13H2,1-3H3

InChI Key

JFIGJMWLQHBEQR-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(CCC)OP1SCCS1)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.